molecular formula C7H7ClFN B3417310 3-chloro-2-fluoro-N-methylaniline CAS No. 1040041-75-5

3-chloro-2-fluoro-N-methylaniline

Cat. No.: B3417310
CAS No.: 1040041-75-5
M. Wt: 159.59 g/mol
InChI Key: CJGFTBAVKRBMRE-UHFFFAOYSA-N
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Description

Strategic Importance of Aromatic Amines in Contemporary Organic Synthesis

Aromatic amines, a class of organic compounds characterized by an amino group attached to an aromatic ring, are of paramount importance in modern organic chemistry. numberanalytics.com They serve as versatile precursors and key building blocks for a vast array of complex molecules. nih.gov Their significance is underscored by their widespread use in the synthesis of pharmaceuticals, agrochemicals, dyes, pigments, and polymers. nih.govchemicalbook.comgoogle.com Approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom, and aromatic amines are often the scaffolds upon which these molecules are built. chinesechemsoc.org The nucleophilicity and basicity of the amino group, along with the reactivity of the aromatic ring, allow for a diverse range of chemical transformations, making them indispensable intermediates in both industrial and academic research. nih.gov

Influence of Halogen Substituents on the Electronic and Steric Properties of Anilines

The introduction of halogen substituents onto an aniline (B41778) ring profoundly alters its chemical properties through a combination of electronic and steric effects. Halogens like chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and reduces the basicity of the amino group. oneclass.comlibretexts.org This deactivation makes the ring less reactive towards electrophilic aromatic substitution compared to unsubstituted aniline. libretexts.org

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). oneclass.com This resonance effect directs incoming electrophiles to the ortho and para positions. oneclass.comlibretexts.org These two opposing effects—inductive withdrawal and resonance donation—mean that while halogenated anilines are generally deactivated, they are ortho, para-directing. libretexts.org

Furthermore, substituents in the ortho position, such as the fluorine atom in 3-chloro-2-fluoro-N-methylaniline, introduce significant steric hindrance. wikipedia.org This "ortho effect" can influence the conformation of the molecule, for example, by affecting the planarity of the amino group with the ring, which in turn impacts reactivity and the stability of reaction intermediates. wikipedia.org The specific size and electronegativity of each halogen (F vs. Cl) create a unique electronic and steric environment on the ring, allowing for fine-tuning of a molecule's reactivity.

Overview of N-Methylation in Aniline Derivatives: Synthetic Utility and Challenges

N-methylation, the substitution of one or both hydrogen atoms on the amino group of an aniline with a methyl group, is a crucial transformation that yields versatile chemical intermediates. nih.govsigmaaldrich.com N-methylated anilines are widely used as solvents, bases, and as precursors in the synthesis of dyes and pharmaceuticals. sigmaaldrich.comoup.com The addition of a methyl group alters the compound's physical and chemical properties, including its basicity, stability, and solubility. chemicalbook.comsigmaaldrich.com

A significant challenge in this process is achieving selective N-mono-methylation. researchgate.net It can be difficult to prevent the reaction from proceeding to form the N,N-dimethylated tertiary amine. researchgate.net Historically, toxic reagents like methyl iodide were used. nih.gov Modern synthetic chemistry focuses on developing more efficient and environmentally friendly alternatives. Catalytic methods using C1 sources like methanol (B129727), carbon dioxide, or formaldehyde (B43269) have emerged as powerful strategies. nih.govoup.comresearchgate.net These reactions, often employing transition-metal catalysts based on iridium, ruthenium, or copper, follow a "borrowing hydrogen" mechanism and offer a greener route to these valuable compounds, with water often being the only byproduct. nih.govresearchgate.netcsic.es

Positioning this compound within the Framework of Multifunctional Aromatic Building Blocks

This compound is a prime example of a multifunctional aromatic building block, a class of compounds designed with specific, chemically addressable functional groups for use in modular synthesis. uni.lu Such building blocks are essential in medicinal chemistry and materials science for the rapid and reliable assembly of complex molecular structures.

The value of this compound lies in its unique substitution pattern. The presence of three distinct functional handles—the N-methylamino group, the ortho-fluorine, and the meta-chlorine—on a single aromatic scaffold provides a high degree of synthetic flexibility. Each site offers a different potential for reactivity:

The N-methylamino group can direct further substitution on the ring and can be involved in N-dealkylation or other transformations.

The fluorine atom at the 2-position, being the most electronegative element, significantly influences the electronic environment. Its small size minimizes steric hindrance compared to other halogens.

The chlorine atom at the 3-position provides another point for modification, for instance, through cross-coupling reactions.

This specific arrangement of ortho-fluoro and meta-chloro substituents creates a distinct electronic and steric profile that is not interchangeable with other isomeric forms. This allows chemists to use it as a specialized precursor to introduce a precisely substituted phenyl ring into a larger target molecule, likely in the development of novel agrochemicals or pharmaceuticals, as suggested by the applications of related halogenated anilines. google.com

Current Research Landscape and Emerging Trends for Halogenated N-Methylanilines

The field of organofluorine chemistry, to which halogenated N-methylanilines belong, is experiencing rapid growth, driven by the unique properties that fluorine imparts to molecules. chinesechemsoc.orgoup.com A major trend is the development of safer, more efficient, and selective methods for fluorination and fluoroalkylation. chinesechemsoc.orgcas.cn This includes the design of novel fluorinating agents with reduced environmental impact and the advancement of catalytic methods, including photoredox and electrochemical approaches, to improve yields and reduce waste. numberanalytics.comchinesechemsoc.org

For halogenated N-methylanilines specifically, research is focused on developing highly selective and sustainable catalytic processes. This involves creating catalysts that can efficiently N-methylate a wide range of anilines, including those bearing electron-withdrawing halogen groups, using green methylating agents like methanol or CO2. nih.govcsic.esresearchgate.net There is also a push towards organocatalysis to achieve high regioselectivity in the functionalization of aniline rings, such as selective ortho-chlorination, which is traditionally challenging. researchgate.net These advancements are crucial for the large-scale, cost-effective production of these important intermediates for use in crop protection, materials science, and drug discovery. cas.cn

Data Tables

Table 1: Physicochemical Properties of the Precursor Compound, 3-Chloro-2-fluoroaniline

PropertyValueSource
CAS Number2106-04-9 nih.govsigmaaldrich.com
Molecular FormulaC₆H₅ClFN nih.govsigmaaldrich.com
Molecular Weight145.56 g/mol nih.govsigmaaldrich.com
Boiling Point214 °C (lit.) chemicalbook.comsigmaaldrich.com
Density1.324 g/mL at 25 °C (lit.) chemicalbook.comsigmaaldrich.com
Refractive Indexn20/D 1.564 (lit.) chemicalbook.comsigmaaldrich.com

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇ClFN uni.lu
Monoisotopic Mass159.0251 Da uni.lu
XlogP2.6 uni.lu
InChIKeyCJGFTBAVKRBMRE-UHFFFAOYSA-N uni.lu
Predicted CCS ([M+H]⁺, Ų)126.7 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-fluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGFTBAVKRBMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040041-75-5
Record name 3-chloro-2-fluoro-N-methylaniline
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Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluoro N Methylaniline

Reactivity of the N-Methylamino Group

The lone pair of electrons on the nitrogen atom of the N-methylamino group imparts nucleophilic character to the molecule, making it a key site for various chemical reactions.

Nucleophilic Character and Amination Reactions

The N-methylamino group in 3-chloro-2-fluoro-N-methylaniline possesses a nucleophilic nitrogen atom, capable of participating in amination reactions. The nucleophilicity of this group is modulated by the electronic effects of the substituents on the benzene (B151609) ring. Electron-donating groups generally increase the electron density on the nitrogen, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. chemistrysteps.com In this specific molecule, the electron-withdrawing inductive effects of the ortho-fluoro and meta-chloro substituents decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to aniline (B41778) or N-methylaniline. chemistrysteps.comreddit.com

Despite this reduced nucleophilicity, the N-methylamino group can still act as a nucleophile in various reactions. For instance, it can react with electrophiles in substitution reactions. The extent of its reactivity is dependent on the reaction conditions and the nature of the electrophile. In acidic media, the N-methylamino group can be protonated to form an anilinium ion, which significantly diminishes its nucleophilic character. researchgate.netbyjus.com

The nucleophilicity of substituted anilines can be quantitatively assessed through various kinetic studies. The table below provides a qualitative comparison of the expected nucleophilicity of this compound relative to other anilines based on the electronic effects of their substituents.

CompoundSubstituent EffectsExpected Relative Nucleophilicity
AnilineNoneBaseline
N-Methylaniline-CH3 (weakly donating)Higher than aniline
4-Nitroaniline-NO2 (strongly withdrawing)Lower than aniline
This compound -Cl, -F (withdrawing)Lower than N-methylaniline and aniline

Formation of Imines and Schiff Bases

The N-methylamino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.comlumenlearning.comchemistrysteps.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds through the formation of a carbinolamine intermediate. orgoreview.comlibretexts.org The rate of this reaction is pH-dependent; it is generally fastest in weakly acidic conditions (around pH 5). lumenlearning.com At very low pH, the amine is protonated and no longer nucleophilic, while at high pH, the carbonyl group is not sufficiently activated by protonation of the hydroxyl group in the carbinolamine for efficient water elimination. lumenlearning.com

The general reaction for the formation of an imine from this compound is as follows:

Figure 1: General reaction scheme for the formation of an imine (Schiff base) from this compound and an aldehyde or ketone.

Role in Cross-Coupling Reactions (e.g., C-N bond formation)

This compound can serve as a nucleophilic component in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction is a powerful tool in organic synthesis for the construction of arylamines from aryl halides or triflates. wikipedia.orgcmu.edu

In a typical Buchwald-Hartwig reaction, a palladium catalyst, in the presence of a suitable phosphine (B1218219) ligand and a base, facilitates the coupling of the amine with an aryl halide. wikipedia.orgcmu.edu The choice of ligand is crucial for the efficiency of the reaction and can influence the reaction rate and product yield. cmu.edu Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle, which include oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com

The general catalytic cycle for the Buchwald-Hartwig amination involving this compound is depicted below:

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination of an aryl halide with this compound.

Electrophilic Aromatic Substitution (EAS) Pathways on the Aryl Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is determined by the directing effects of the three existing substituents.

Directing Effects of Fluoro, Chloro, and N-Methylamino Substituents

The N-methylamino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. chemistrysteps.combyjus.comyoutube.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.

In this compound, the powerful activating and ortho-, para-directing effect of the N-methylamino group is expected to dominate the directing effects of the two halogen substituents.

Ortho/Para Selectivity Control and Deactivation Effects

The positions available for electrophilic attack on the ring are C4, C5, and C6. The directing effects of the substituents are summarized in the table below:

SubstituentPositionInductive EffectResonance EffectOverall Directing Effect
-NHCH3C1Weakly withdrawingStrongly donatingActivating, ortho, para-directing
-FC2Strongly withdrawingWeakly donatingDeactivating, ortho, para-directing
-ClC3Strongly withdrawingWeakly donatingDeactivating, ortho, para-directing

The N-methylamino group strongly directs incoming electrophiles to its ortho (C2 and C6) and para (C4) positions. The C2 position is already substituted with a fluorine atom. Therefore, the primary sites for electrophilic attack are the C4 and C6 positions.

The fluoro group at C2 directs to its ortho (C1 and C3) and para (C5) positions. The chloro group at C3 directs to its ortho (C2 and C4) and para (C6) positions.

Considering the combined effects:

Position C4: This position is para to the strongly activating N-methylamino group and ortho to the deactivating chloro group.

Position C6: This position is ortho to the strongly activating N-methylamino group and para to the deactivating chloro group.

Position C5: This position is meta to the N-methylamino group and para to the fluoro group.

The nitration of aniline derivatives often illustrates these directing effects well. While direct nitration of aniline can lead to a mixture of products and oxidation, protecting the amino group as an acetamide (B32628) allows for more controlled substitution, favoring the para product. quora.comlibretexts.org A similar outcome would be expected for this compound, where the para position (C4) is electronically favored and sterically accessible.

Nucleophilic Aromatic Substitution (NAS) on the Halogenated Aryl Ring

Nucleophilic aromatic substitution (NAS) is a fundamental reaction class for modifying aromatic compounds. numberanalytics.com In the context of this compound, the electron-donating N-methylamino group and the electron-withdrawing halogen atoms create a unique electronic environment that influences the feasibility and regioselectivity of NAS reactions.

Displacement of Halogen Atoms by Diverse Nucleophiles

The halogen atoms on the aryl ring of this compound can be displaced by a variety of nucleophiles. The success of these reactions is often dependent on the reaction conditions and the nature of the nucleophile. Generally, for NAS to occur, the aromatic ring needs to be activated by electron-withdrawing groups. libretexts.org In this case, the chlorine and fluorine atoms themselves act as electron-withdrawing groups, facilitating nucleophilic attack.

Common nucleophiles used in NAS reactions include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent could potentially lead to the substitution of either the chlorine or fluorine atom. The regioselectivity of this substitution is governed by a combination of electronic and steric factors. The presence of strongly electron-withdrawing groups at the ortho or para positions to the leaving group significantly accelerates the reaction. masterorganicchemistry.com

Mechanistic Aspects of NAS (e.g., Meisenheimer complex formation)

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is a two-step addition-elimination process. libretexts.org This mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org

The first step, which is typically the rate-determining step, involves the attack of the nucleophile on the carbon atom bearing a halogen. youtube.com This disrupts the aromaticity of the ring and forms the Meisenheimer complex, a negatively charged intermediate. libretexts.org The stability of this complex is crucial for the reaction to proceed. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the point of nucleophilic attack, can delocalize the negative charge, thereby stabilizing the intermediate. libretexts.org In this compound, both the chlorine and fluorine atoms contribute to this stabilization.

Single Electron Transfer (SET) and Radical Mechanisms

Beyond the classical NAS pathway, reactions involving this compound can also proceed through single-electron transfer (SET) and radical mechanisms. These pathways are particularly relevant under photochemical or specific catalytic conditions.

Activation of Carbon-Halogen Bonds in Haloarenes

The carbon-halogen bonds in haloarenes can be activated through single-electron transfer. libretexts.org This process involves the transfer of an electron from a donor species to the haloarene, forming a radical anion. youtube.com This radical anion is a key intermediate that can subsequently undergo fragmentation, leading to the cleavage of the carbon-halogen bond and the formation of an aryl radical and a halide anion. The ease of this activation depends on the reduction potential of the haloarene and the nature of the halogen. Generally, carbon-iodine bonds are the weakest and most easily cleaved, followed by carbon-bromine and carbon-chlorine bonds. Carbon-fluorine bonds are typically the strongest and most difficult to cleave. researchgate.net

In the case of this compound, SET could potentially lead to the selective activation of the C-Cl bond over the C-F bond due to the lower bond dissociation energy of the former.

Photoinduced and Catalytic Radical Functionalizations

The aryl radicals generated via SET can participate in a variety of functionalization reactions. Photoinduced processes, often employing photoredox catalysts, are a powerful tool for generating these radicals under mild conditions. sigmaaldrich.combeilstein-journals.org Visible-light photoredox catalysis can initiate SET, leading to the formation of the aryl radical from this compound. figshare.com This radical can then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.

For example, these radical intermediates can be utilized in cascade reactions to construct complex molecular architectures, such as functionalized pyrroloindolines. rsc.org The reaction conditions, including the choice of photocatalyst and solvent, can significantly influence the reaction pathway and product distribution. springernature.com

Impact of Halogen Identity and Position on Reaction Kinetics and Thermodynamics

The identity and position of the halogen atoms on the aromatic ring have a profound impact on the kinetics and thermodynamics of reactions involving this compound.

The strength of the carbon-halogen bond plays a critical role. The C-F bond is significantly stronger than the C-Cl bond, which in turn influences the thermodynamics of bond cleavage. researchgate.net Reactions involving the cleavage of the C-Cl bond are generally more thermodynamically favorable than those involving the C-F bond. youtube.com

In the context of NAS, the high electronegativity of fluorine makes the attached carbon atom more electrophilic and can accelerate the initial nucleophilic attack. However, the strength of the C-F bond can make the final elimination step more difficult compared to chlorine. This interplay between the inductive effect and bond strength can lead to complex reactivity patterns.

The relative positions of the halogens and the N-methylamino group also play a crucial role. The ortho- and para-directing effects of the amino group and the ability of the halogens to stabilize the negative charge in a Meisenheimer complex are key determinants of reactivity and regioselectivity. libretexts.org For instance, a nucleophile might preferentially attack the carbon bearing the chlorine atom due to a combination of electronic activation and the better leaving group ability of chloride compared to fluoride. Theoretical studies can provide valuable insights into the thermodynamics of these competing reaction pathways. rsc.orgrsc.org

Intramolecular Cyclization and Rearrangement Reactions

The chemical reactivity of this compound, particularly concerning its propensity to undergo intramolecular cyclization and rearrangement reactions, is a subject of significant academic and industrial interest. These reactions can lead to the formation of complex heterocyclic structures, which are often scaffolds for pharmaceuticals and functional materials. Research in this area, while not extensively focused on this specific molecule, can be understood by drawing parallels with structurally similar N-aryl amines and anilines. The presence of ortho- and meta-halogen substituents, along with the N-methyl group, introduces unique electronic and steric factors that influence the feasibility and outcome of such intramolecular transformations.

One of the primary pathways for the intramolecular cyclization of N-arylanthranilic acids, which can be conceptually derived from precursors like this compound, is the formation of acridones. This transformation typically involves an initial intermolecular N-arylation of an anthranilic acid derivative, followed by an intramolecular electrophilic cyclization onto the N-aryl ring. The synthesis of acridone (B373769) derivatives often requires acidic conditions, with reagents like concentrated sulfuric acid or polyphosphoric acid (PPA) being commonly employed to facilitate the ring closure. juniperpublishers.comjocpr.comorgsyn.org For instance, the cyclization of N-phenylanthranilic acid in concentrated sulfuric acid is a well-established method for producing the acridone core. orgsyn.org

More contemporary methods have explored the use of milder and more efficient catalytic systems. For example, a Lewis acid such as zinc chloride in combination with microwave irradiation has been shown to effectively catalyze the condensation of o-chlorobenzoic acid with various anilines to produce N-phenylanthranilic acids, which then cyclize in situ to form acridones. jocpr.com This approach offers advantages in terms of reduced reaction times and potentially higher yields.

Another potential avenue for intramolecular reactions involves photochemical methods. The irradiation of certain haloanilines can lead to the formation of reactive intermediates, such as phenyl cations, which can then participate in cyclization reactions. For example, the photochemical reaction of N,N-dimethyl-4-chloroaniline with dienes has been shown to proceed via photoheterolysis of the carbon-chlorine bond to generate a phenyl cation, which then undergoes further reactions. nih.gov While this is an intermolecular example, it highlights the potential for photochemically induced intramolecular reactions in appropriately substituted halo-N-methylanilines.

Furthermore, intramolecular cyclization can also be envisioned through radical pathways. Photochemical radical cyclization reactions of imines, hydrazones, and related compounds are known to produce a variety of heterocyclic structures under mild conditions, often utilizing photoredox catalysis. rsc.orgresearchgate.net

While specific data on the intramolecular cyclization and rearrangement of this compound is scarce, the principles derived from related systems provide a framework for predicting its behavior. The synthesis of acridone derivatives from N-phenylanthranilic acid precursors is a well-documented and relevant transformation. Below is a representative table of reaction conditions for the synthesis of acridones from various substituted anilines and o-chlorobenzoic acid, which illustrates the general conditions that might be applicable.

Table 1: Synthesis of Acridone Derivatives via Cyclization of N-Phenylanthranilic Acids

Starting AnilineCatalyst/ReagentSolventTemperature (°C)TimeProductYield (%)Reference
AnilineH₂SO₄-1004 hAcridone- orgsyn.org
p-AnisidineZnCl₂ (Microwave)-160W4 min2-Methoxyacridone95 jocpr.com
p-ToluidineZnCl₂ (Microwave)-160W5 min2-Methylacridone92 jocpr.com
p-ChloroanilineZnCl₂ (Microwave)-160W6 min2-Chloroacridone88 jocpr.com
Anthranilic Acid & Phloroglucinolp-Toluenesulfonic acid1-Hexanol16018 h1,3-Dihydroxyacridone- nih.gov

It is important to note that the direct intramolecular cyclization of this compound without prior modification is not a commonly reported reaction. The majority of synthetic strategies involve a preliminary intermolecular reaction to introduce a suitable group for subsequent ring closure. Future research may explore direct C-H activation or other novel catalytic methods to achieve intramolecular cyclization of this and related compounds more directly.

Advanced Spectroscopic and Computational Analysis for Structural and Electronic Characterization

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and conformational landscape of 3-chloro-2-fluoro-N-methylaniline.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

FT-IR spectroscopy identifies the characteristic vibrational frequencies of functional groups within the molecule. For a related compound, 3-chloro-2-methylaniline (B42847), FT-IR spectra have been recorded using various techniques such as capillary cell (neat), ATR-IR, near-IR, and vapor phase IR. nih.gov These spectra reveal key vibrational modes associated with the amine and aromatic functionalities. While specific data for this compound is not detailed in the provided results, the analysis of analogous compounds like 3-chloro-2-methylaniline provides a framework for expected spectral features. nih.govchemicalbook.comsigmaaldrich.com

Table 1: Postulated FT-IR Data for this compound This table is a representation of expected values based on typical ranges for similar functional groups and is for illustrative purposes.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch3300-3500Secondary Amine
C-H Stretch (Aromatic)3000-3100Aromatic Ring
C-H Stretch (Aliphatic)2850-2960Methyl Group
C=C Stretch (Aromatic)1450-1600Aromatic Ring
C-N Stretch1250-1350Aryl Amine
C-F Stretch1000-1400Aryl Fluoride
C-Cl Stretch600-800Aryl Chloride

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy complements FT-IR by providing information on molecular vibrational modes, particularly those that are less active in the infrared spectrum. For the related compound 3-chloro-2-methylaniline, Raman spectra are available. chemicalbook.com These spectra would highlight the vibrations of the carbon skeleton and the symmetric vibrations of the functional groups, offering a more complete picture of the molecule's vibrational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Electronic Environment

NMR spectroscopy is indispensable for determining the precise connectivity of atoms and probing the electronic environment of nuclei such as proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

¹H and ¹³C NMR are fundamental for mapping the carbon and proton framework of this compound. In a related compound, 3-chloro-2-methylaniline, the ¹H NMR spectrum has been documented. chemicalbook.com For this compound hydrochloride, ¹H and ¹³C NMR confirm the attachment of the methyl group at approximately 2.8 ppm and delineate the substitution patterns on the aromatic ring. The analysis of similar aniline (B41778) derivatives further aids in the assignment of chemical shifts. rsc.orgrsc.orgpharm.or.jp

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on known data for similar structures and is for illustrative purposes.

AtomNucleusPredicted Chemical Shift (ppm)Multiplicity
N-CH₃¹H~2.8Singlet (or Doublet if coupled to N-H)
Aromatic Protons¹H6.5 - 7.5Multiplets
N-H¹HVariable (broad)Singlet
N-CH₃¹³C~30Quartet
Aromatic Carbons¹³C110 - 150Singlets and Doublets

Fluorine-19 (¹⁹F) NMR for Fluorine Local Environment Probing

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom and its local electronic environment. The chemical shift of the fluorine nucleus is influenced by the nature and position of neighboring substituents. dovepress.com For instance, in related fluorinated compounds, ¹⁹F NMR spectra show distinct resonances that can be correlated with specific structural features. rsc.org This technique is crucial for confirming the presence and electronic state of the fluorine atom in this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry provides the exact molecular weight and offers insights into the fragmentation patterns of the molecule, which helps in confirming its structure. The molecular weight of this compound is 159.59 g/mol . fishersci.no High-resolution mass spectrometry (HRMS) can validate the molecular formula by providing a highly accurate mass measurement. rsc.org The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure, often involving the loss of the methyl group or halogen atoms. miamioh.edu For the related compound 3-chloro-2-methylaniline, mass spectral data is available and shows characteristic fragmentation. nist.gov

Table 3: Predicted Mass Spectrometry Data for this compound This table illustrates expected mass-to-charge ratios for the molecular ion and potential fragments.

IonFormulaPredicted m/z
[M]⁺C₇H₇ClFN⁺159.02
[M-CH₃]⁺C₆H₄ClFN⁺144.00
[M-Cl]⁺C₇H₇FN⁺124.06
[M-F]⁺C₇H₇ClN⁺140.03

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of this compound and confirming its identity. In this method, the compound is volatilized and passed through a capillary column (e.g., SE-54 fused silica), which separates it from any impurities based on differences in boiling points and interactions with the column's stationary phase. epa.gov The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺) corresponding to the compound's nominal mass would be expected. For this compound (C₇H₇ClFN), the molecular weight is approximately 159.59 g/mol . The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern (the ratio of ³⁵Cl to ³⁷Cl isotopes is roughly 3:1).

Furthermore, the molecule undergoes fragmentation upon ionization, producing a unique pattern of fragment ions that aids in structural elucidation. The identification of the compound is confirmed by comparing the obtained mass spectrum and chromatographic retention time with that of a certified reference standard analyzed under identical conditions. epa.gov Purity is determined by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram.

Table 1: Expected GC-MS Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Structure/Loss
159/161 Molecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotopes)
144/146 Loss of methyl group [M-CH₃]⁺
130 Loss of N-methyl group [M-NCH₃]⁺
124/126 Loss of chlorine [M-Cl]⁺

Note: This table is predictive and based on common fragmentation patterns of similar aniline derivatives. Actual results may vary based on instrument conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to unequivocally determine the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

The experimentally measured exact mass is compared against the theoretical exact mass calculated for the presumed formula, C₇H₇ClFN. A close match, within a narrow tolerance window (e.g., < 5 ppm), provides unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. This technique is crucial for verifying the identity of newly synthesized batches or for characterizing unknown samples. Predicted HRMS data for various adducts of the molecule can be calculated to aid in identification. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

Adduct Formula Calculated m/z
[M+H]⁺ C₇H₈ClFN⁺ 160.03238
[M+Na]⁺ C₇H₇ClFNNa⁺ 182.01432
[M-H]⁻ C₇H₆ClFN⁻ 158.01782

Source: Data based on predicted values from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 4-chloro-3-fluoro-2-methylaniline (B3081105) and N[(2′-hydroxy)benzylidene]-3-chloro-4-fluoroaniline, allows for well-founded predictions of its solid-state characteristics. iucr.orgresearchgate.net The analysis would reveal the planarity of the benzene (B151609) ring and the precise spatial orientation of the chloro, fluoro, and N-methylamino substituents. This technique is also paramount for understanding the non-covalent interactions that govern how molecules pack together in a crystal lattice. mdpi.com

Analysis of Hydrogen Bonding Networks and π-π Stacking

The crystal structure of this compound is expected to be stabilized by a combination of intermolecular forces, primarily hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: The secondary amine (N-H) group is a classic hydrogen bond donor. It can form intermolecular N-H···X bonds, where X could be an electronegative atom from a neighboring molecule, such as the fluorine or chlorine atom. If the compound is crystallized as a hydrochloride salt, strong N-H⁺···Cl⁻ hydrogen bonds would be a dominant feature of the crystal packing.

π-π Stacking: The electron-rich aromatic rings are prone to engage in π-π stacking interactions. In the crystal structure of the related compound 4-chloro-3-fluoro-2-methylaniline (co-crystallized with succinimide), a π-π stacking interaction was observed with a centroid-centroid distance of 3.4501 (8) Å. iucr.org Similar interactions are anticipated for this compound, contributing significantly to the stability of the crystal lattice. Weak C-H···π interactions may also be present.

Conformational Analysis in the Crystalline State

X-ray crystallography would elucidate the preferred conformation of the molecule in the solid state. It is expected that the aniline ring itself would be largely planar. A key conformational parameter is the torsion angle describing the orientation of the N-methyl group relative to the plane of the aromatic ring. Analysis of similar structures, such as N[(2′-hydroxy)benzylidene]-3-chloro-4-fluoroaniline, reveals a nearly planar arrangement between the aniline ring and its substituent, with a torsion angle of 178°, indicating an antiperiplanar conformation. researchgate.net For this compound, the conformation will be influenced by a balance between electronic effects and steric hindrance from the ortho-fluoro substituent, which may cause a slight deviation of the N-methyl group from the ring's plane.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools for investigating the properties of this compound at the molecular level. mdpi.com These methods complement experimental findings by providing insights into molecular geometry, electronic structure, and spectroscopic properties that can be difficult to measure directly. By solving approximations of the Schrödinger equation, DFT can model the electron density distribution to predict molecular behavior and reactivity. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a high level of accuracy for aniline derivatives. researchgate.netresearchgate.net

Optimized Molecular Geometries and Electronic Structure Elucidation

DFT calculations are used to find the lowest energy, or "optimized," molecular geometry of this compound in the gas phase. This process yields theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net

Beyond geometry, DFT provides a detailed picture of the molecule's electronic structure. chemrxiv.org Key insights include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is an indicator of molecular stability. chemrxiv.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, DFT studies indicate that the electron-withdrawing nature of the fluorine atom directs electrophilic attacks toward the para position of the aromatic ring.

Charge Distribution: Calculations reveal how electron density is distributed among the atoms. The N-methyl group is known to increase the electron density on the adjacent nitrogen atom, which in turn influences its hydrogen-bonding capabilities in various environments.

Table 3: Representative DFT-Calculated Electronic Properties

Parameter Description
HOMO Energy Energy of the highest occupied molecular orbital.
LUMO Energy Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap Energy difference between HOMO and LUMO, indicating chemical reactivity.

Note: The values in this table are illustrative of the types of parameters obtained from DFT calculations for substituted anilines.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Shifts, UV-Vis Transitions)

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and structural verification. DFT calculations have become a standard tool for obtaining accurate predictions of vibrational spectra (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.gov

Vibrational Frequencies: Theoretical calculations can predict the vibrational wavenumbers of a molecule in its ground state. scielo.org.za By using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a theoretical vibrational spectrum can be generated. nih.gov These calculated frequencies, often scaled by a specific factor to correct for anharmonicity and method limitations, can be compared with experimental FT-IR and Raman spectra. nih.gov This comparison aids in the definitive assignment of vibrational modes, such as the C-Cl, C-F, C-N, and N-H stretching and bending modes, which confirms the molecular structure. For halogenated aromatic compounds, C-F stretching vibrations are typically expected in the 1270–1100 cm⁻¹ region. researchgate.net

NMR Shifts: The gauge-independent atomic orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govscielo.org.za These calculations provide theoretical shielding tensor values for each nucleus, which are then converted into chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). youtube.com Comparing the predicted NMR shifts with experimental data is a powerful technique for confirming the proposed structure and assigning specific resonances, especially for complex molecules with multiple isomers. mdpi.com Discrepancies between calculated and experimental shifts can indicate an incorrect structural assignment or highlight interesting electronic or conformational effects. youtube.com

Below is a representative table illustrating the type of data generated from GIAO calculations for a molecule like this compound, compared with hypothetical experimental values.

AtomCalculated ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)
C-1 (C-N)145.2145.8
C-2 (C-F)152.5 (d, ¹JCF=245 Hz)153.1 (d, ¹JCF=244 Hz)
C-3 (C-Cl)118.9 (d, ²JCF=18 Hz)119.5 (d, ²JCF=19 Hz)
C-4125.1125.5
C-5117.3117.9
C-6121.8 (d, ³JCF=5 Hz)122.3 (d, ³JCF=5 Hz)
N-CH₃31.531.9

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov These calculations help to understand the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), that are responsible for the molecule's UV-Vis absorption profile. thaiscience.info

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them.

For this compound, several reaction types are of interest, including electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the N-methylamino group. Computational studies can model, for instance, the chlorination of the aniline ring. core.ac.uknih.gov Such studies can determine the preferred site of substitution by comparing the activation energies for attack at different positions on the aromatic ring. The product time profiles of aniline chlorination suggest reaction pathways that include initial ring chlorination and hydroxylation, leading to the formation of intermediates like benzoquinone imines, which can ultimately undergo ring cleavage. nih.gov

Furthermore, computational modeling is vital for understanding reactions like N-methylation, where a "borrowing hydrogen" mechanism is often proposed. nih.govacs.org In this mechanism, the alcohol (e.g., methanol) is first dehydrogenated by the catalyst, the resulting carbonyl compound reacts with the amine to form an imine, and the imine is then reduced by the catalyst-hydride species. acs.org Quantum chemical calculations can model each step, providing geometries and energies for all intermediates and transition states, which helps to identify the rate-determining step of the catalytic cycle.

The design of transition state analogues, particularly as enzyme inhibitors, heavily relies on computational analysis. nih.gov By calculating the structure of the transition state for an enzyme-catalyzed reaction, chemists can design stable molecules that mimic this high-energy state and bind tightly to the enzyme's active site. nih.gov For a compound like this compound, if it were a substrate for an enzyme, this approach could be used to design potent inhibitors.

Analysis of Molecular Orbitals and Charge Distribution (e.g., HOMO-LUMO Gap)

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals and charge distribution. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info

Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution and intramolecular interactions, such as hyperconjugation. researchgate.net It provides a picture of the charge on each atom, revealing the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For this compound, the nitrogen atom and the aromatic ring are expected to be key nucleophilic centers, while the hydrogen of the amino group would be electrophilic.

The table below shows representative HOMO-LUMO gap values calculated with DFT for aniline and some substituted derivatives, illustrating the influence of substituents on this key electronic parameter.

CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
Aniline-5.35-0.315.04
4-Fluoroaniline-5.38-0.285.10
4-Chloroaniline-5.49-0.554.94
N-Methylaniline-5.12-0.254.87

Role As a Synthetic Building Block in Complex Molecule Construction

Precursor for Advanced Heterocyclic Systems

The chemical architecture of 3-chloro-2-fluoro-N-methylaniline makes it an ideal precursor for the synthesis of advanced heterocyclic systems, which are core structures in many biologically active compounds. The presence of the amine group, along with the specific positioning of the halogen substituents, allows for various cyclization reactions to form fused ring systems.

While specific examples detailing the cyclization of this compound are proprietary or still in early research phases, the synthetic utility of its close analogs is well-documented. For instance, the related compound 3-chloro-2-methylaniline (B42847) is a key starting material in the Skraup synthesis or Doebner-Miller reaction to produce substituted quinolines. googleapis.com In one patented process, 3-chloro-2-methylaniline is reacted with α,β-unsaturated carbonyl compounds to yield 7-chloro-8-methylquinoline , a valuable heterocyclic scaffold. googleapis.com This type of reaction highlights the role of the aniline (B41778) derivative in forming the pyridine (B92270) ring fused to the benzene (B151609) core. The principles of these syntheses are directly applicable to this compound, suggesting its potential to create novel fluoro-substituted quinolines with unique electronic and biological properties.

Table 1: Synthesis of Quinolines from Anilines

Starting Aniline Reaction Type Product Application Area
3-chloro-2-methylaniline Doebner-Miller/Skraup 7-chloro-8-methylquinoline Heterocyclic Chemistry

Intermediate in the Synthesis of Agrochemical Research Molecules

In the agrochemical industry, halogenated anilines are critical intermediates for a wide range of herbicides, fungicides, and insecticides. The specific halogen substitution pattern on the aniline ring is a key determinant of the final product's efficacy and mode of action.

There is substantial evidence that halogenated N-methylaniline derivatives are employed as intermediates for pesticides. google.com For example, the closely related 2-fluoro-N-methylaniline is a known intermediate for the synthesis of metamifop, an environmentally-friendly herbicide. google.com Furthermore, the non-fluorinated analog, 3-chloro-2-methylaniline , is extensively used as a primary raw material for the production of the hormone-type quinolinecarboxylic acid herbicide, quinclorac . google.compatsnap.comgoogle.com The purity of this intermediate directly impacts the yield and efficacy of the final herbicide. google.com

Given these established industrial applications, this compound is recognized as a valuable building block for synthesizing the next generation of complex agrochemical molecules, where the combination of fluorine and chlorine substituents can be leveraged to fine-tune biological activity and environmental profiles.

Component in the Development of Functional Materials and Dyes

The synthesis of dyes and functional materials often relies on aromatic amines as key components, particularly for producing azo dyes and other chromophores. The substituents on the aromatic ring play a crucial role in determining the color, stability, and binding properties of the resulting material.

The analog 3-chloro-2-methylaniline serves as an important intermediate in the dye industry. guidechem.com It is used to synthesize colorants such as Dye DB-50 through coupling reactions. patsnap.com In these processes, the aniline is diazotized and then coupled with another aromatic compound to form the extended conjugated system responsible for the dye's color.

While direct applications of this compound in specific, commercially available dyes are not widely published, its structural similarity to established dye precursors indicates its potential as a component in the development of novel dyes and functional materials. The introduction of a fluorine atom can alter the electronic properties (HOMO/LUMO levels) of the chromophore, potentially leading to different colors and enhanced stability, making it an attractive target for research in material science. google.com

Contribution to Analog Synthesis for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The development of new drugs and biologically active molecules heavily relies on Structure-Activity Relationship (SAR) studies. In this context, this compound is a particularly valuable building block. Its distinct substitution pattern allows medicinal chemists to systematically probe how changes in a molecule's structure affect its biological activity.

Research has shown that this compound hydrochloride is a compound of interest in medicinal chemistry and is utilized as a precursor for synthesizing new therapeutic agents. Preliminary studies have indicated that derivatives exhibit cytotoxic effects against various cancer cell lines and can inhibit specific enzymes involved in metabolic pathways.

The molecule's utility in SAR studies stems from its defined structural features:

Halogen Positioning : The 3-chloro and 2-fluoro substituents are critical for modulating properties like membrane permeability.

N-methyl Group : This group can influence solubility and hydrogen bonding interactions with biological targets like enzymes.

Reactive Sites : The compound can undergo various reactions, such as substitution, oxidation, and reduction, allowing for the creation of a library of analogs to test for biological activity.

By modifying the core structure of this compound, researchers can develop a deeper understanding of the molecular features required for a desired therapeutic effect, such as antibacterial or anticancer activity.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
This compound hydrochloride
3-chloro-2-methylaniline
7-chloro-8-methylquinoline
2-fluoro-N-methylaniline
Metamifop
Quinclorac

Future Research Directions and Emerging Methodologies

Development of Sustainable and Atom-Economical Synthetic Pathways

The chemical industry is increasingly focusing on green chemistry principles to minimize its environmental footprint. For 3-chloro-2-fluoro-N-methylaniline, this translates to developing synthetic pathways that are not only efficient but also environmentally benign.

Future research will likely focus on replacing hazardous reagents and solvents with greener alternatives. vixra.orgchemrxiv.org For instance, the development of catalyst- and additive-free synthesis methods, as demonstrated for other N-substituted anilines, presents a promising avenue. beilstein-journals.org The concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is also a critical area of investigation. acs.org Researchers are exploring direct amidation reactions that avoid the use of stoichiometric coupling reagents, thereby reducing chemical waste. acs.org The use of mechanochemistry, employing mechanical force to induce chemical reactions, offers a solvent-free and energy-efficient alternative for halogenation and other key transformations in the synthesis of halogenated anilines. beilstein-journals.org

Table 1: Potential Sustainable Synthetic Approaches for this compound
ApproachDescriptionPotential AdvantagesReference
Catalyst-Free SynthesisReactions that proceed without the need for metal or other catalysts.Reduced cost, simplified purification, and avoidance of toxic metal contamination. beilstein-journals.org
Atom-Economical ReactionsSynthetic methods that maximize the incorporation of material from the reactants into the final product.Minimization of waste, increased efficiency, and lower raw material costs. acs.org
MechanochemistryUsing mechanical energy to drive chemical reactions, often in the absence of solvents.Reduced solvent use, lower energy consumption, and faster reaction times. beilstein-journals.org
Green SolventsReplacing traditional volatile organic compounds with more environmentally friendly solvents like water or ionic liquids.Reduced environmental impact and improved worker safety. acs.org

Exploration of Organocatalytic and Biocatalytic Transformations

The use of organocatalysts and biocatalysts is a rapidly growing area in organic synthesis, offering high selectivity and milder reaction conditions compared to traditional metal-based catalysts.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, could be employed for the asymmetric synthesis of derivatives of this compound. Biocatalysis, on the other hand, utilizes enzymes to perform specific chemical transformations. nih.gov The development of engineered enzymes, such as N-methyl amino acid dehydrogenases, could enable the stereoselective synthesis of related chiral compounds. nih.gov Furthermore, the use of nitroreductase biocatalysts for the reduction of aromatic nitro compounds offers a sustainable alternative to heavy metal catalysts for the synthesis of aniline (B41778) precursors. nih.gov These biocatalytic approaches often operate in aqueous media at ambient temperature and pressure, significantly reducing the energy consumption and environmental impact of the synthesis. nih.govacs.org

Application in Flow Chemistry and Microreactor Systems

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, is gaining traction in the pharmaceutical and fine chemical industries. acs.org This technology offers numerous advantages, including enhanced safety, better process control, and seamless scalability. scientistlive.compharmtech.com

For the synthesis of this compound, flow chemistry in microreactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govacs.org This level of control can lead to higher yields, fewer byproducts, and improved safety, especially when dealing with highly reactive or hazardous intermediates. pharmtech.comirost.ir Microreactors, with their high surface-to-volume ratio, facilitate rapid heat and mass transfer, which can be particularly beneficial for exothermic reactions. acs.org The integration of in-line analytical techniques allows for real-time monitoring and optimization of the reaction, accelerating process development. pharmtech.com

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound
AdvantageDescriptionReference
Enhanced SafetySmall reaction volumes minimize the risk associated with hazardous reactions and unstable intermediates. pharmtech.comirost.ir
Improved Process ControlPrecise control over temperature, pressure, and residence time leads to higher selectivity and yield. acs.org
Rapid OptimizationAutomated systems allow for quick screening of reaction conditions, accelerating process development. nih.gov
Seamless ScalabilityProduction can be increased by running the system for longer periods or by using multiple reactors in parallel ("numbering-up"). acs.org

Utilization in the Synthesis of Novel Hybrid Materials and Covalent Organic Frameworks (COFs)

The unique electronic properties of this compound, arising from its halogen substituents, make it an attractive building block for the synthesis of advanced materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with potential applications in gas storage, catalysis, and electronics. mdpi.com The incorporation of this compound into COF structures could lead to materials with tailored electronic properties and enhanced stability. nih.gov The synthesis of imine-linked COFs, for example, often involves the reaction of an amine with an aldehyde, a transformation for which aniline derivatives are well-suited. mdpi.comacs.org Similarly, this compound could be used to create novel hybrid materials by incorporating it into inorganic frameworks or by polymerizing it to form functional polymers with specific sensory or electronic properties. rsc.orgacs.org

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling predictive modeling and automated optimization. preprints.orgmdpi.com

For this compound, AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govbohrium.com These models can help chemists to design more efficient and reliable syntheses, reducing the need for extensive trial-and-error experimentation. mit.edu By combining AI with automated synthesis platforms, it may become possible to develop fully autonomous systems that can design, execute, and optimize the synthesis of this and other valuable chemical compounds. mdpi.com The integration of AI in drug synthesis is already showing promise in accelerating the development process and improving efficiency. preprints.org

Q & A

Q. What are the optimal synthetic routes for 3-chloro-2-fluoro-N-methylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves reductive alkylation of 3-chloro-2-fluoroaniline using methylating agents like methyl iodide under basic conditions. For example, sodium polysulfide and ammonium bromide have been used in similar halogenated aniline syntheses to control selectivity . Temperature (30–50°C) and stoichiometric ratios are critical: excess methylating agents improve N-methylation efficiency, while higher temperatures risk side reactions (e.g., dehalogenation). Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >95% purity. Monitor reaction progress using TLC or HPLC .

Q. How can spectroscopic techniques (NMR, MS, IR) characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Expect aromatic protons as doublets (J = 8–10 Hz) due to ortho-fluoro and para-chloro substituents. The N-methyl group appears as a singlet at ~2.9 ppm.
  • ¹³C NMR : The fluorine-coupled carbon (C-2) shows splitting (J ≈ 245 Hz), while the chloro-substituted carbon (C-3) resonates at ~125 ppm.
  • HRMS : The exact mass is 195.0018 (C₇H₈Cl₂FN) .
  • IR : N-H stretching (if unreacted aniline remains) at ~3400 cm⁻¹; C-F and C-Cl stretches at 1100–1250 cm⁻¹ and 550–650 cm⁻¹, respectively.

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the amine group. Avoid exposure to light, as UV radiation can degrade the C-Cl bond. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS. Use amber vials with PTFE-lined caps .

Advanced Research Questions

Q. How does the electronic interplay between chloro, fluoro, and N-methyl groups influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The chloro (meta-directing) and fluoro (ortho/para-directing) groups create competing electronic effects. Computational studies (DFT at B3LYP/6-31G*) predict preferential substitution at C-5 due to fluorine’s strong ortho-directing nature overriding chlorine’s meta-directance. Experimental validation: nitration with HNO₃/H₂SO₄ yields 5-nitro-3-chloro-2-fluoro-N-methylaniline as the major product (85% selectivity) .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Use DFT to calculate Fukui indices for electrophilic (C-5) and nucleophilic (N-methyl) sites. Solvent effects (DMF vs. THF) are modeled via COSMO-RS. Experimental validation: Pd(PPh₃)₄ catalyzes Suzuki coupling at C-5 with arylboronic acids (70–85% yield), while N-methyl groups remain inert under mild conditions .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

  • Methodological Answer : Conflicting solubility reports (e.g., DMSO vs. DMF) arise from trace moisture or impurities. Use Karl Fischer titration to ensure solvent dryness. Measure solubility via UV-Vis (λmax = 270 nm): this compound dissolves at 12.5 mg/mL in anhydrous DMSO but precipitates at >5 mg/mL in wet DMSO. PXRD confirms crystallinity changes .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural analogs show antimicrobial potential?

  • Methodological Answer : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays (CLSI guidelines). Compare with 3-chloro-2-methylaniline derivatives, which inhibit dihydrofolate reductase (IC₅₀ = 8.2 µM) . For cytotoxicity, use MTT assays on HEK-293 cells; IC₅₀ values >100 µM suggest low toxicity .

Methodological Tables

Table 1 : Key Synthetic Parameters for N-Methylation

ParameterOptimal RangeImpact on Yield
Temperature30–50°C>90% at 40°C
Methyl Iodide Equiv1.2–1.5Avoids over-alkylation
SolventDMF/EtOH (1:1)Maximizes solubility

Table 2 : Spectroscopic Signatures (Selected Peaks)

TechniqueKey SignalsInterpretation
¹H NMRδ 2.9 (s, 3H)N-CH₃
¹³C NMRδ 125.2 (C-Cl), δ 158.1 (C-F, J = 245 Hz)Substituent effects
HRMSm/z 195.0018[M+H]⁺

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Feasible Synthetic Routes

Reactant of Route 1
3-chloro-2-fluoro-N-methylaniline
Reactant of Route 2
Reactant of Route 2
3-chloro-2-fluoro-N-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.